molecular formula C9H14NO4- B12603677 (2S)-2-Amino-6-oxo-6-[(prop-2-en-1-yl)oxy]hexanoate CAS No. 651045-01-1

(2S)-2-Amino-6-oxo-6-[(prop-2-en-1-yl)oxy]hexanoate

Cat. No.: B12603677
CAS No.: 651045-01-1
M. Wt: 200.21 g/mol
InChI Key: WJIJKWMOOLTXMX-ZETCQYMHSA-M
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Description

(2S)-2-Amino-6-oxo-6-[(prop-2-en-1-yl)oxy]hexanoate is a chiral amino acid derivative featuring a 2-aminohexanoate backbone modified with a 6-oxo group substituted by a prop-2-en-1-yl (allyl) ether. This compound combines a reactive α-amino acid moiety with an allyl ester, which may confer unique physicochemical and biological properties.

Structurally, it is related to allysine ((S)-2-amino-6-oxohexanoate), a key intermediate in lysine metabolism and collagen crosslinking . The addition of the allyloxy group distinguishes it from allysine, likely altering its reactivity in biochemical pathways.

Properties

CAS No.

651045-01-1

Molecular Formula

C9H14NO4-

Molecular Weight

200.21 g/mol

IUPAC Name

(2S)-2-amino-6-oxo-6-prop-2-enoxyhexanoate

InChI

InChI=1S/C9H15NO4/c1-2-6-14-8(11)5-3-4-7(10)9(12)13/h2,7H,1,3-6,10H2,(H,12,13)/p-1/t7-/m0/s1

InChI Key

WJIJKWMOOLTXMX-ZETCQYMHSA-M

Isomeric SMILES

C=CCOC(=O)CCC[C@@H](C(=O)[O-])N

Canonical SMILES

C=CCOC(=O)CCCC(C(=O)[O-])N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-6-oxo-6-[(prop-2-en-1-yl)oxy]hexanoate can be achieved through several synthetic routes. One common method involves the reaction of (2S)-2-Amino-6-oxohexanoic acid with allyl alcohol under acidic conditions to form the allyl ether derivative. The reaction typically requires a catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the ether bond.

Industrial Production Methods

In an industrial setting, the production of (2S)-2-Amino-6-oxo-6-[(prop-2-en-1-yl)oxy]hexanoate may involve continuous flow processes to ensure high yield and purity. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-6-oxo-6-[(prop-2-en-1-yl)oxy]hexanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.

Major Products

The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted amino derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Enzyme Inhibition Studies

Research has indicated that (2S)-2-Amino-6-oxo-6-[(prop-2-en-1-yl)oxy]hexanoate can act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, studies have shown that this compound can inhibit the enzyme HSET (KIFC1), which is crucial for cancer cell proliferation. The inhibition of HSET leads to the induction of multipolar mitotic spindles in centrosome-amplified cancer cells, resulting in cell death due to aberrant cell division .

Metabolic Pathways

The compound is also involved in metabolic processes within microorganisms such as Escherichia coli. It acts as a metabolite that participates in various biochemical pathways, contributing to the organism's metabolic versatility .

Anticancer Research

The potential of (2S)-2-Amino-6-oxo-6-[(prop-2-en-1-yl)oxy]hexanoate as an anticancer agent has been explored through its role in inhibiting tumor growth by targeting specific cellular mechanisms. The compound's ability to disrupt normal mitotic processes makes it a candidate for further development into therapeutic agents against cancer .

Drug Development

The compound has been investigated for its structural properties that may allow modifications leading to the development of new drugs. Its unique chemical structure provides a scaffold for synthesizing analogs with enhanced efficacy and selectivity against target proteins involved in disease processes .

Inhibition of HSET

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of (2S)-2-Amino-6-oxo-6-[(prop-2-en-1-yl)oxy]hexanoate exhibited significant inhibition of HSET with nanomolar potency. The research involved high-throughput screening and structure–activity relationship studies, which identified key modifications that enhanced inhibitory activity and selectivity against other kinesins like Eg5 .

Metabolic Profiling in E. coli

Another case study focused on the metabolic profiling of E. coli strains producing (2S)-2-Amino-6-oxo-6-[(prop-2-en-1-yl)oxy]hexanoate. The study utilized mass spectrometry to quantify the compound's levels during different growth phases, revealing insights into its role as a metabolic intermediate and its potential impact on bacterial growth dynamics .

Data Tables

Application Area Description Key Findings
Enzyme InhibitionInhibits HSETInduces multipolar spindles in cancer cells
Metabolic PathwaysMetabolite in E. coliParticipates in various biochemical pathways
Anticancer ResearchPotential drug candidateDisrupts cancer cell proliferation mechanisms
Drug DevelopmentScaffold for analogsEnhances efficacy and selectivity against target proteins

Mechanism of Action

The mechanism by which (2S)-2-Amino-6-oxo-6-[(prop-2-en-1-yl)oxy]hexanoate exerts its effects involves interactions with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ketone group can participate in nucleophilic addition reactions. The allyl ether group provides additional reactivity, allowing the compound to interact with various enzymes and receptors .

Comparison with Similar Compounds

Structural Analogs

Allysine ((S)-2-Amino-6-oxohexanoate)
  • Key Differences : Allysine lacks the allyloxy substitution at the 6-oxo position. This absence reduces its lipophilicity (logP ~1.5 estimated) compared to the target compound (logP ~3.65 inferred from allyl ester analogs) .
  • Biological Role : Allysine participates in enzymatic crosslinking reactions (e.g., lysyl oxidase-mediated collagen maturation). The allyloxy group in the target compound may sterically hinder such interactions or redirect metabolic pathways.
Methyl (2S)-2-Amino-6-[(1-ethoxy-1-oxopropan-2-yl)amino]hexanoate
  • Structure : Features an ethoxycarbonylpropanamide side chain instead of the allyloxy group.
  • Properties: Higher molecular weight (C₁₂H₂₄N₂O₄ vs. C₉H₁₅NO₅ for the target compound) and increased polarity (PSA ~120 Ų) due to additional amide and ester groups .
  • Applications : Used in peptide synthesis; the allyloxy variant may offer better membrane permeability due to reduced polarity.
2-Amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic Acid
  • Structure : Boronic acid substitution at the 6-position, enabling covalent interactions with serine proteases .
  • Comparison : The allyloxy group in the target compound provides electrophilic reactivity (via the α,β-unsaturated ester), whereas the boronic acid acts as a transition-state analog inhibitor.

Physicochemical Properties

Table 1: Predicted vs. Experimental Properties of Ester Derivatives
Compound Predicted logP Experimental logP PSA (Ų)
Allyl hexanoate 2.8 2.5 40
Ethyl octanoate 3.2 3.0 35
(Target Compound)* ~3.6 - ~62
Allysine ~1.5 - ~80

*Data inferred from structural analogs .

  • Lipophilicity : The allyl group increases logP compared to allysine, suggesting better membrane permeability but lower aqueous solubility.
  • Polar Surface Area (PSA) : The target compound’s PSA (~62 Ų) is intermediate between simple esters and allysine, balancing permeability and solubility.
Adsorption and Reactivity
  • Resin Affinity: Longer-chain carboxylates (e.g., hexanoate) exhibit higher adsorption on anion-exchange resins . The allyloxy group may reduce adsorption compared to unmodified hexanoates due to steric hindrance.
  • Reactivity : The allyl ester’s α,β-unsaturation enables Michael addition or radical reactions, unlike allysine or saturated esters .

Biological Activity

(2S)-2-Amino-6-oxo-6-[(prop-2-en-1-yl)oxy]hexanoate, a compound with significant biological implications, has garnered attention in various research fields, including pharmacology and biochemistry. This article explores its biological activity, focusing on its mechanisms, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its amino acid structure, featuring a prop-2-en-1-yl ether linkage. Its molecular formula is C12H19N1O4C_{12}H_{19}N_{1}O_{4}, indicating a complex arrangement conducive to various biological interactions.

Research indicates that (2S)-2-Amino-6-oxo-6-[(prop-2-en-1-yl)oxy]hexanoate may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that the compound can inhibit certain enzymes involved in metabolic pathways. For instance, it has been observed to interact with glutathione transferases (GSTs), which play a crucial role in detoxification processes .
  • Antiviral Activity : The compound has shown potential as an antiviral agent. In silico docking studies have indicated that it may bind effectively to viral proteases, thereby disrupting the replication cycle of viruses such as SARS-CoV-2 .
  • Immunomodulatory Effects : There is evidence suggesting that this compound can enhance immune responses, possibly through modulation of cytokine production and immune cell activation .

Biological Activity Data

A summary of key biological activities associated with (2S)-2-Amino-6-oxo-6-[(prop-2-en-1-yl)oxy]hexanoate is presented in the following table:

Activity TypeObserved EffectReference
Enzyme InhibitionInhibition of GST P1-1
AntiviralPotential inhibitor of SARS-CoV-2 Mpro
ImmunomodulationEnhanced cytokine production

Case Studies

Several studies have explored the biological activity of (2S)-2-Amino-6-oxo-6-[(prop-2-en-1-yl)oxy]hexanoate:

  • Antiviral Studies : A study conducted on natural antiviral phytocompounds demonstrated that (2S)-2-Amino-6-oxo-6-[(prop-2-en-1-yl)oxy]hexanoate exhibited a binding affinity comparable to established antiviral agents against SARS-CoV-2 protease, suggesting its potential as a therapeutic candidate for COVID-19 treatment .
  • Cancer Research : Investigations into the anticancer properties of related compounds have shown that modifications to the core structure can enhance their efficacy against various cancer cell lines. The compound's ability to induce apoptosis and cell cycle arrest in cancer cells has been documented, highlighting its potential for cancer therapy .
  • Immunological Applications : Research has indicated that derivatives of this compound can stimulate immune responses in vitro, suggesting applications in vaccine development or immunotherapy .

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